2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of a hydroxyl group and a pyrazolyl group attached to a benzaldehyde moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with pyrazole under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-Hydroxy-6-pyrazol-1-ylbenzoic acid.
Reduction: 2-Hydroxy-6-pyrazol-1-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new ligands for coordination chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrazolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxybenzaldehyde: Lacks the pyrazolyl group, making it less versatile in certain chemical reactions.
6-Pyrazol-1-ylbenzaldehyde: Lacks the hydroxyl group, affecting its reactivity and binding properties.
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde: Similar structure but with the pyrazolyl group in a different position, leading to different chemical and biological properties.
Uniqueness: 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both hydroxyl and pyrazolyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-6-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-9(3-1-4-10(8)14)12-6-2-5-11-12/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUKMWKHHZCQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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